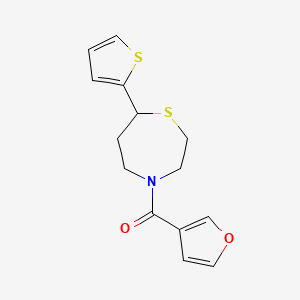

Furan-3-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Comprehensive Analysis of Furan-3-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

The compound of interest, this compound, is a heterocyclic compound that includes a furan ring, a thiophene ring, and a thiazepane moiety. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their properties, which can provide insight into the compound .

Synthesis Analysis

The synthesis of furan and thiophene derivatives is a topic of interest due to their potential applications in pharmaceuticals and materials science. For instance, furan-2-yl(phenyl)methanone derivatives have been synthesized and characterized using NMR and mass spectrometry, indicating that similar methods could potentially be applied to the synthesis of the compound . Additionally, the synthesis of aromatic amino ketones containing furan and thiophene rings has been reported, which suggests that the synthesis of this compound could involve the formation of these heterocyclic rings followed by the introduction of the thiazepane and methanone groups .

Molecular Structure Analysis

The molecular structure of furan and thiophene derivatives is crucial for their chemical properties and biological activity. The papers provided discuss the solid-state structures of compounds containing these rings . The molecular interactions in solid-state and liquid environments can be studied using UV/Vis absorption spectra, which could be relevant for analyzing the molecular structure of the compound .

Chemical Reactions Analysis

Furan and thiophene rings are known to undergo various chemical reactions, including cycloadditions and rearrangements. For example, light-induced cycloaddition of furan with a thiacyclohexenone has been studied, which could be related to the reactivity of the furan ring in the compound of interest . Furthermore, the synthesis of cyclohepta[b]furan and thiophene skeletons from tertiary allylic alcohols has been reported, which may provide insights into potential reactions involving the compound's furan and thiophene rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and thiophene derivatives are influenced by their molecular structure. The solvatochromism and crystallochromism of these compounds have been studied, and their UV/Vis absorption spectra have been analyzed in various solvents . This information can be used to predict the solubility, polarity, and other properties of this compound. Additionally, the synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one derivatives has been reported, which could suggest potential modifications to the compound to alter its properties .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Reactions

Aza-Piancatelli Rearrangement : Furan-2-yl(phenyl)methanol derivatives, closely related to the specified compound, are used in aza-Piancatelli rearrangement reactions. These reactions produce 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, demonstrating high selectivity and yield in short times using In(OTf)3 as a catalyst (Reddy et al., 2012).

Phosphomolybdic Acid-Catalyzed Reactions : Utilizing phosphomolybdic acid, furan-2-yl(phenyl)methanol undergoes aza-Piancatelli rearrangement with aryl amines, leading to the synthesis of trans-4,5-disubstituted cyclopentenone derivatives. This demonstrates high efficiency in catalyst use and selectivity (Reddy et al., 2012).

Synthesis of Dye-Sensitized Solar Cells : Phenothiazine derivatives with various conjugated linkers, including furan, have been synthesized for use in dye-sensitized solar cells. Furan-linked derivatives exhibited a notable increase in solar energy-to-electricity conversion efficiency, highlighting the potential of furan-based compounds in renewable energy applications (Kim et al., 2011).

Biomedical and Pharmacological Research

Protein Tyrosine Kinase Inhibitory Activity : Furan-2-yl(phenyl)methanone derivatives have been explored for their potential as protein tyrosine kinase inhibitors. Several derivatives showed promising activity, suggesting their relevance in developing new therapeutic agents (Zheng et al., 2011).

In Vitro Vascular Smooth Muscle Cell Inhibition : Synthesized (furan-2-yl)(phenyl)methanones have shown inhibitory activities against vascular smooth muscle cells (VSMC) proliferation, indicating potential applications in cardiovascular research and therapy (Qing-shan, 2011).

Antimicrobial Activity : Dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives have been synthesized and tested for antimicrobial activity against various microorganisms, including Salmonella typhimurium and Escherichia coli. While exhibiting weak activity, these findings contribute to the understanding of furan derivatives in antimicrobial research (Kırılmış et al., 2009).

Eigenschaften

IUPAC Name |

furan-3-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c16-14(11-4-7-17-10-11)15-5-3-13(19-9-6-15)12-2-1-8-18-12/h1-2,4,7-8,10,13H,3,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVUHVLVIUXPAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B3013929.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B3013930.png)

![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B3013931.png)

![2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B3013936.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide](/img/structure/B3013947.png)